3-methy-5-isobutylhydantion
Overview
Description
3-methy-5-isobutylhydantion is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is also known by its systematic name, 2,4-Imidazolidinedione, 3-methyl-5-(2-methylpropyl)- . This compound is part of the hydantoin family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methy-5-isobutylhydantion typically involves the reaction of isobutylamine with methyl isocyanate, followed by cyclization to form the hydantoin ring . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-methy-5-isobutylhydantion undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imides, while reduction can produce amines .
Scientific Research Applications
3-methy-5-isobutylhydantion has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methy-5-isobutylhydantion involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-ethylhydantoin: Similar in structure but with an ethyl group instead of an isobutyl group.
5,5-diphenylhydantoin: Known for its use as an anticonvulsant drug (phenytoin).
Uniqueness
3-methy-5-isobutylhydantion is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group contributes to its lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVRXRZRFLFWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297410 | |
Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675854-31-6 | |
Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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